Home > Products > Screening Compounds P54628 > Isoprenaline sulphate
Isoprenaline sulphate - 6779-80-2

Isoprenaline sulphate

Catalog Number: EVT-8190417
CAS Number: 6779-80-2
Molecular Formula: C22H36N2O10S
Molecular Weight: 520.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Isopropyl analog of EPINEPHRINE; beta-sympathomimetic that acts on the heart, bronchi, skeletal muscle, alimentary tract, etc. It is used mainly as bronchodilator and heart stimulant.
Overview

Isoprenaline sulphate, also known as isoproterenol sulphate, is a synthetic sympathomimetic amine structurally related to epinephrine. It acts primarily as a non-selective beta-adrenergic receptor agonist, influencing both beta-1 and beta-2 adrenergic receptors, which leads to various physiological effects such as increased heart rate and bronchodilation. The chemical formula for isoprenaline sulphate is (C11H17NO3)2H2SO4(C_{11}H_{17}NO_{3})_2\cdot H_{2}SO_{4}, with a molecular weight of approximately 556.6 g/mol. This compound is utilized in medical settings to manage conditions like heart block, bronchospasm during anesthesia, and certain types of shock .

Source

Isoprenaline sulphate is produced through synthetic methods in pharmaceutical manufacturing. It is available in various formulations, including the hydrochloride salt and the sulphate form, the latter being less potent but still effective for therapeutic applications .

Classification

Isoprenaline sulphate belongs to the class of drugs known as beta-adrenergic agonists. It is categorized under sympathomimetics due to its ability to mimic the effects of sympathetic nervous system stimulation.

Synthesis Analysis

The synthesis of isoprenaline sulphate involves several steps and can be achieved through various methods. One notable method includes the reaction of resorcinol with chloroacetamide and nitromethane, followed by the addition of cuprous chloride and oxalic acid. The reaction proceeds under controlled temperatures and stirring conditions, leading to the formation of intermediates that are subsequently purified through recrystallization techniques .

Technical Details

  1. Starting Materials: Resorcinol, chloroacetamide, nitromethane.
  2. Reagents: Cuprous chloride, oxalic acid.
  3. Conditions: Cooling to 3-5 °C, stirring at 120-150 rpm.
  4. Purification: The product is purified using ethyl acetate washes and recrystallization from toluene.

This method emphasizes efficiency by reducing reaction times and improving yields through careful temperature control and reagent management.

Molecular Structure Analysis

The molecular structure of isoprenaline sulphate features a benzene ring with hydroxyl groups at positions 3 and 4, along with an ethylamine side chain. The compound can be represented structurally as follows:

  • Chemical Formula: C22H36N2O10SC_{22}H_{36}N_{2}O_{10}S
  • Molecular Weight: 556.62 g/mol
  • IUPAC Name: bis(4-{1-hydroxy-2-[(propan-2-yl)amino]ethyl}benzene-1,2-diol) sulfuric acid dihydrate .

Data

  • Log P: Approximately -0.27 (indicating hydrophilicity).
  • Solubility: Water solubility around 5.86 mg/mL.
  • Polar Surface Area: 72.72 Ų.

These properties contribute to its pharmacokinetic profile, influencing absorption and distribution in biological systems.

Chemical Reactions Analysis

Isoprenaline sulphate undergoes various chemical reactions that are significant for its pharmacological activity:

  1. Metabolism: It is primarily metabolized by catechol-O-methyltransferase (COMT) through methylation and conjugation processes.
  2. Elimination: The drug is excreted mainly in urine as sulfate conjugates, with a small percentage remaining unchanged .
  3. Reactions with Receptors: Isoprenaline binds to beta-adrenergic receptors, leading to increased cyclic adenosine monophosphate (cAMP) production via adenyl cyclase activation.

These reactions are crucial for understanding how the drug exerts its therapeutic effects.

Mechanism of Action

Isoprenaline sulphate acts by stimulating beta-adrenergic receptors in various tissues:

  1. Cardiac Effects: Increases heart rate (positive chronotropic effect) and contractility (positive inotropic effect), enhancing cardiac output.
  2. Bronchodilation: Causes relaxation of bronchial smooth muscle, improving airflow in conditions like asthma or bronchospasm.
  3. Vasodilation: Induces peripheral vasodilation leading to decreased systemic vascular resistance .

The mechanism involves the activation of G-protein coupled receptors that stimulate adenyl cyclase, resulting in elevated levels of cAMP, which mediates these physiological responses.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline powder.
  • Melting Point: Not specified in available data but generally stable under standard conditions.

Chemical Properties

  • pKa Values: Strongest acidic pKa around 9.81; strongest basic pKa around 8.96.
  • Hydrophilicity: Exhibits high solubility in water due to its polar functional groups.

These properties affect how isoprenaline sulphate is formulated for use in clinical settings.

Applications

Isoprenaline sulphate has several important applications in medicine:

  1. Cardiac Treatment: Used for managing bradycardia and heart block by increasing heart rate and improving conduction through the cardiac system.
  2. Bronchodilation: Administered during anesthesia to prevent bronchospasm.
  3. Shock Management: Employed in cases of hypovolemic shock or cardiac arrest due to its ability to enhance cardiac output without significant vasoconstriction .
Molecular Mechanisms of Action

Beta-Adrenergic Receptor Agonism and Selectivity Profiles

Isoprenaline sulphate (also known as isoproterenol sulphate) is a potent synthetic catecholamine that functions as a non-selective agonist at beta-adrenergic receptors. Its chemical structure features a catechol ring and an isopropylamine side chain, conferring high affinity for both beta-1 and beta-2 adrenergic receptor subtypes, with negligible activity at alpha-adrenergic receptors at therapeutic concentrations [1] [3] [5]. This structural configuration enables potent activation of cardiac beta-1 receptors and bronchial/pulmonary beta-2 receptors [2] [8]. The binding affinity (Kd) for beta-1 receptors is approximately 100 nM, while for beta-2 receptors it is 150 nM, demonstrating its balanced non-selectivity [3]. At supratherapeutic concentrations (>10 μM), isoprenaline may exhibit weak off-target activation of alpha-adrenergic receptors, though this is not clinically relevant under normal dosing conditions [3].

Table 1: Beta-Adrenergic Receptor Selectivity Profile of Isoprenaline Sulphate

Receptor SubtypePrimary Tissue LocalizationBinding Affinity (Kd)Functional Response
Beta-1Cardiac myocytes, Kidney~100 nMIncreased heart rate, contractility, renin release
Beta-2Bronchial smooth muscle, Vascular smooth muscle~150 nMBronchodilation, peripheral vasodilation
Beta-3Adipose tissue>10,000 nMMinimal activation
Alpha-1Vascular smooth muscle>10,000 nMNegligible activation

The molecular basis for its beta-receptor selectivity lies in the isopropylamine group, which optimizes interactions with conserved residues in the orthosteric binding pocket of beta-adrenergic receptors [2] [3]. Unlike endogenous catecholamines (epinephrine, norepinephrine), isoprenaline lacks significant alpha-adrenergic activity due to the absence of a catechol hydroxyl group at the beta-carbon position, preventing interactions with alpha-receptor binding motifs [3] [6].

Intracellular cAMP-Mediated Signaling Pathways

Upon binding to beta-adrenergic receptors, isoprenaline sulphate initiates a well-characterized G-protein coupled receptor signaling cascade that elevates intracellular cyclic adenosine monophosphate (cAMP) levels. The mechanistic sequence involves:

  • Receptor-G Protein Coupling: Ligand-bound beta receptors undergo conformational changes that activate stimulatory G-proteins (Gs-alpha) by facilitating GTP-for-GDP exchange [1] [5].
  • Adenylate Cyclase Activation: GTP-bound Gs-alpha subunits dissociate from the receptor complex and activate membrane-bound adenylate cyclase enzymes [1] [3].
  • cAMP Synthesis: Activated adenylate cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), increasing intracellular cAMP concentrations by 3-5 fold within seconds [1] [2].
  • Protein Kinase A Activation: Elevated cAMP binds to regulatory subunits of protein kinase A (PKA), releasing catalytic subunits that phosphorylate downstream effector proteins [1] [5].

Table 2: Tissue-Specific cAMP-Dependent Signaling Effects of Isoprenaline Sulphate

Target TissueKey Phosphorylated ProteinsFunctional Outcome
Cardiac MyocytesL-type calcium channels, Ryanodine receptors, Phospholamban, Troponin IIncreased calcium influx → Enhanced contractility (positive inotropy); Accelerated calcium reuptake → Improved relaxation (positive lusitropy)
Sinoatrial NodeHCN channels (pacemaker channels)Increased slope of phase 4 depolarization → Higher heart rate (positive chronotropy)
Atrioventricular NodeL-type calcium channelsEnhanced conduction velocity (positive dromotropy)
Bronchial Smooth MuscleMyosin light chain kinase (MLCK)Inhibition of MLCK → Reduced actin-myosin cross-bridge formation → Bronchodilation
HepatocytesGlycogen phosphorylase kinaseGlycogenolysis → Increased blood glucose

The magnitude of cAMP elevation exhibits tissue-specific variation due to differential expression of adenylate cyclase isoforms and phosphodiesterases. In cardiac tissue, cAMP increases are transient (peak at 30 seconds, returning to baseline by 2 minutes) due to robust phosphodiesterase activity, whereas bronchial tissue shows more sustained elevation (5-10 minutes) [3] [5].

Role of G-Protein Coupled Receptor Activation in Cardiac and Bronchial Tissues

Isoprenaline sulphate's therapeutic effects stem from tissue-specific G-protein coupled receptor (GPCR) signaling:

Cardiac Tissue (Beta-1 Dominant):

  • Gs-Mediated Excitation-Contraction Coupling: Activation of beta-1 receptors in cardiomyocytes triggers PKA-mediated phosphorylation of L-type calcium channels (increasing Ca²⁺ influx by 40-60%), ryanodine receptors (enhancing Ca²⁺-induced Ca²⁺ release from sarcoplasmic reticulum), and phospholamban (accelerating SERCA-mediated Ca²⁺ reuptake) [1] [5]. These coordinated effects produce positive inotropic (contractility increase 70-100%), chronotropic (heart rate increase 30-50 beats/min), and dromotropic (conduction velocity increase 20-30%) responses [1] [6].
  • Renin-Angiotensin-Aldosterone System Activation: Renal beta-1 receptor stimulation increases renin secretion by 2-3 fold through cAMP-dependent exocytosis of renin granules in juxtaglomerular cells, contributing to systemic vasoactive effects [1] [3].

Bronchial Tissue (Beta-2 Dominant):

  • Bronchodilation Mechanism: Beta-2 receptor activation induces PKA-mediated phosphorylation and inactivation of myosin light chain kinase (MLCK) in airway smooth muscle. This reduces phosphorylation of myosin regulatory light chains, decreasing actin-myosin cross-bridge formation and inducing rapid relaxation (onset within 2-5 minutes) [1] [8]. Simultaneously, PKA phosphorylates and activates calcium-activated potassium channels (KCa), causing membrane hyperpolarization that further reduces contractile tone [2] [3].
  • Anti-Inflammatory Effects: Via beta-2 receptors on immune cells, isoprenaline inhibits mast cell degranulation (reducing histamine release by 60-80%) and suppresses neutrophil chemotaxis, though these effects are less pronounced than direct bronchodilation [3] [8].

The tissue-specific responses are modulated by receptor density variations: cardiac tissue expresses approximately 70-80% beta-1 and 20-30% beta-2 receptors, while bronchial tissue contains >90% beta-2 receptors [2] [5].

Interaction with Trace Amine-Associated Receptors (TAAR1)

Beyond classical beta-adrenergic receptors, isoprenaline sulphate demonstrates affinity for trace amine-associated receptor 1 (TAAR1), a G-protein coupled receptor expressed in cardiac, pulmonary, and central nervous system tissues [3]. The molecular characteristics include:

  • Binding Characteristics: Isoprenaline binds TAAR1 with moderate affinity (Kd ~1-5 μM), approximately 10-50 times lower than its affinity for beta-adrenergic receptors [3]. This interaction occurs through recognition of its phenethylamine core structure, a feature shared with endogenous trace amines (e.g., tyramine, phenethylamine).
  • Signaling Consequences: TAAR1 activation couples to both Gs and Gq signaling pathways, potentially contributing to:
  • Enhancement of beta-adrenergic receptor-mediated cAMP production in cardiomyocytes
  • Modulation of monoamine transporter activity (serotonin, dopamine) in pulmonary neural endings
  • Central effects including increased arousal and reduced pain perception, though peripheral effects predominate with standard administration routes [3]
  • Physiological Relevance: The clinical significance of TAAR1 activation remains incompletely characterized, but it may contribute to neurological side effects (e.g., tremors, anxiety) and potentially modulate cardiac rhythm stability during prolonged infusions [3]. Unlike beta-adrenergic effects, TAAR1-mediated responses typically require higher drug concentrations (>0.5 μg/kg/min), suggesting they represent a secondary mechanism of action [3].

Current research gaps include the precise quantification of TAAR1 contribution to isoprenaline's net pharmacological effects and potential interactions between TAAR1 and beta-adrenergic signaling pathways in disease states. Further investigation is warranted to elucidate the functional consequences of this receptor interaction [3].

Properties

CAS Number

6779-80-2

Product Name

Isoprenaline sulphate

IUPAC Name

4-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol;sulfuric acid

Molecular Formula

C22H36N2O10S

Molecular Weight

520.6 g/mol

InChI

InChI=1S/2C11H17NO3.H2O4S/c2*1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8;1-5(2,3)4/h2*3-5,7,11-15H,6H2,1-2H3;(H2,1,2,3,4)

InChI Key

ZOLBALGTFCCTJF-UHFFFAOYSA-N

SMILES

CC(C)NCC(C1=CC(=C(C=C1)O)O)O.CC(C)NCC(C1=CC(=C(C=C1)O)O)O.OS(=O)(=O)O

Canonical SMILES

CC(C)NCC(C1=CC(=C(C=C1)O)O)O.CC(C)NCC(C1=CC(=C(C=C1)O)O)O.OS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.